1-Phenyl-1,2-dihydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of functionalized 1,2-dihydroisoquinolines has been achieved through various multicomponent one-pot reactions. One such method involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromide, catalyzed by Mg(ClO4)2/Cu(OTf)2 in THF/DCE, providing an efficient route to these compounds . Another approach utilizes 2-aminobenzaldehyde derivatives and dialkyl acetylenedicarboxylates with catalytic amounts of phosphine, which is made catalytic by the in situ reduction of phosphine oxide using phenylsilane . Additionally, a protecting-group-free synthesis of 1-phenylisoquinolin-4-ols has been developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates . An environmentally friendly synthetic method without catalysts under mild conditions has also been reported, using ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles . Furthermore, a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides has been described for synthesizing 1-formyl-1,2-dihydroquinolines . Lastly, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions involving 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite has been achieved using CuI catalysis .
Molecular Structure Analysis
Conformational studies and molecular modeling have been conducted on a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which are related to 1-phenyl-1,2-dihydroisoquinoline. These studies employed molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy to understand the conformational preferences and the relationship between structure and biological activity as D1 dopamine receptor ligands . The 6-membered heterocyclic ring in these compounds preferred the half-chair conformation with the phenyl rings pseudo-equatorial .
Chemical Reactions Analysis
The reactivity of 1-phenyl-1,2-dihydroisoquinoline derivatives in various chemical reactions has been explored. For instance, the synthesis of 1-Acyl-3,4-dihydroquinazoline-2(1H)-thiones was achieved by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides10. Additionally, the synthesis and stereochemical studies of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives have been reported, providing insights into the relative configurations and predominant conformations of these products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-1,2-dihydroisoquinoline derivatives are influenced by the substituents on the phenyl groups. For example, the reactivity of Schiff bases increased with the introduction of α-benzoyl and α-ester groups, and the cyclization yield was also dependent on the position of the substituents . The distances between pharmacophoric atoms in the molecular structure, such as Cl, N, O, and the centroid of the phenyl or benzyl ring, were found to correlate with biological activity .
Scientific Research Applications
Antiparasitic Agents
1-Phenyl-1,2-dihydroisoquinoline derivatives have demonstrated significant antitrichinosis effects. Specifically, compounds like 1-[(2-acylamino)phenyl]-3,4-dihydroisoquinolines were synthesized and exhibited low toxicity while showing high efficacy against trichinosis, a parasitic disease caused by roundworms (Mikhaĭlitsyn et al., 1997).
Chemical Synthesis and Reagent Development
1-Phenyl-1,2-dihydroisoquinoline compounds have been utilized in chemical synthesis and as reagents. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This compound allows for chemoselective reactions under mild conditions, expanding the possibilities in synthetic chemistry (Saito et al., 2006).
Asymmetric Hydrogenation and Drug Synthesis
The asymmetric hydrogenation process of 1-phenyl-3,4-dihydroisoquinoline derivatives has been crucial in synthesizing key intermediates for drugs such as Solifenacin, a urinary antispasmodic drug. This novel approach has shown high efficiency and yield, underlining the significance of 1-Phenyl-1,2-dihydroisoquinoline in pharmaceutical manufacturing (Ruzic et al., 2012).
Cancer Research and Antitumor Agents
Compounds derived from 1-Phenyl-1,2-dihydroisoquinoline have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives showed potent activity against various human tumor cell lines, suggesting their potential as antitumor agents and their role in cancer research (Cheon et al., 1999).
Antidepressant and Anticonvulsant Properties
A series of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated as candidate antidepressant and anticonvulsant agents. Some compounds demonstrated potent antidepressant activity and also exhibited anti-inflammatory and analgesic activities, indicating a broad spectrum of potential therapeutic applications (Fu et al., 2018).
properties
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-dihydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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